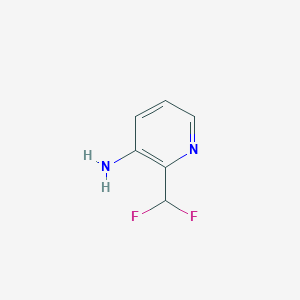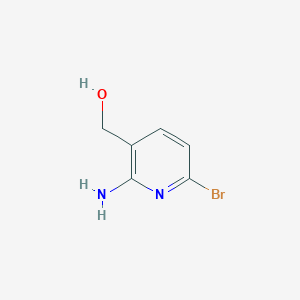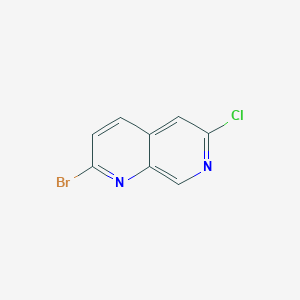
2-(Difluoromethyl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)pyridin-3-amine is a chemical compound characterized by the presence of a pyridine ring substituted with a difluoromethyl group at the second position and an amine group at the third position
Synthetic Routes and Reaction Conditions:
Direct Difluoromethylation: One common synthetic route involves the direct difluoromethylation of pyridine derivatives using reagents such as difluoromethyl sulfone or difluoromethyl iodide under suitable reaction conditions.
Transition Metal-Catalyzed Methods: Another approach involves transition metal-catalyzed reactions, where catalysts like palladium or copper are used to facilitate the difluoromethylation process.
Photosensitized Electron Transfer: A novel method involves photosensitized electron transfer reactions, which can be performed under visible light without the need for metal catalysts.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Substitution: Substitution reactions at the pyridine ring or the amine group can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Hydroxylated pyridines, pyridine N-oxides, and other oxidized derivatives.
Reduction Products: Amines, amides, and other reduced derivatives.
Substitution Products: Heterocyclic compounds, fluorinated pyridines, and other substituted derivatives.
科学的研究の応用
2-(Difluoromethyl)pyridin-3-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the study of biological systems and the development of bioactive molecules.
Industry: The compound is utilized in the production of agrochemicals, materials, and other industrial chemicals.
作用機序
The mechanism by which 2-(Difluoromethyl)pyridin-3-amine exerts its effects depends on its specific application. In medicinal chemistry, the difluoromethyl group can enhance the lipophilicity and metabolic stability of pharmaceuticals, making them more effective and longer-lasting. The molecular targets and pathways involved vary based on the biological system or disease being studied.
類似化合物との比較
2-(Difluoromethyl)pyridin-3-amine is unique due to its difluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds. Some similar compounds include:
2-(Fluoromethyl)pyridin-3-amine: Lacks the second fluorine atom, resulting in different reactivity and biological activity.
3-Aminopyridine: Does not have the difluoromethyl group, leading to different chemical behavior.
2-(Difluoromethyl)pyridine: Similar structure but lacks the amine group, affecting its reactivity and applications.
特性
IUPAC Name |
2-(difluoromethyl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-6(8)5-4(9)2-1-3-10-5/h1-3,6H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJSPSQKFSBPWNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B8053160.png)







![[1-Methoxy-1-oxo-3-(4-phenylphenyl)propan-2-yl]azanium;chloride](/img/structure/B8053211.png)
![5-Bromo-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8053218.png)


